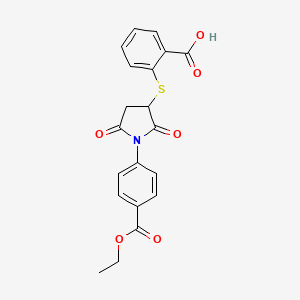

2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

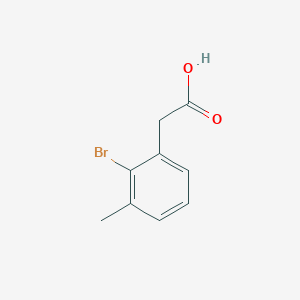

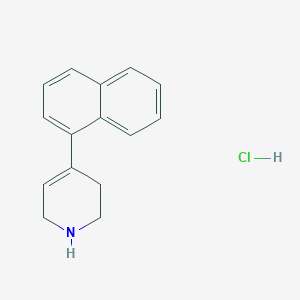

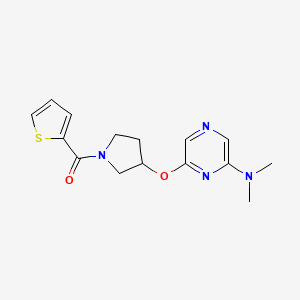

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It might also include information about its appearance or state (solid, liquid, gas) at room temperature .

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could involve looking at how the compound reacts with other substances, the conditions needed for the reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

1. Chromatographic Analysis

Phenolic acids like 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can be analyzed using gas chromatography. This process involves converting the acids into derivatives amenable to GC treatment with methyl or ethyl chloroformate. The reaction, catalyzed by pyridine, proceeds even in the presence of water, allowing for efficient analysis (Hušek, 1992).

2. Photophysical Properties

These compounds are used in the study of photophysical properties. For example, aromatic carboxylic acids are crucial in the synthesis of lanthanide coordination compounds, characterized by their spectroscopic and photophysical properties (Sivakumar et al., 2011).

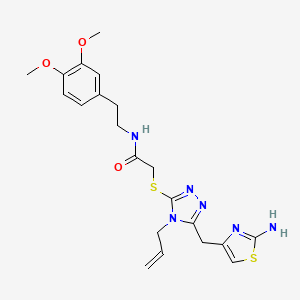

3. Synthesis of Bioactive Compounds

These acids play a role in the synthesis of bioactive compounds. They are involved in the synthesis of various organic compounds with potential biological activities, such as anti-inflammatory agents (Hirai & Sugimoto, 1977).

4. Supramolecular Networks

They are pivotal in the creation of supramolecular liquid-crystalline networks through self-assembly with multifunctional hydrogen-bond donor and acceptor molecules. This results in the formation of network structures with potential applications in various fields (Kihara et al., 1996).

5. Antioxidant Properties

These compounds can be derived from natural sources like marine-derived fungi and are studied for their strong antioxidant activities, which have significant implications in various fields of biology and medicine (Xu et al., 2017).

6. Coordination Polymer Synthesis

They are also used in the synthesis of coordination polymers, with different metal ions to study the geometry, electronic, and spectral characteristics of these complexes, which has implications in materials science and chemistry (Singh et al., 2014).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various biochemical targets .

Mode of Action

It’s worth noting that the compound contains a pyrrolidinone ring, which is a common structural motif in many bioactive compounds . This suggests that the compound might interact with its targets through this functional group .

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction .

Pharmacokinetics

The compound’s stability might be influenced by its boronic ester moiety, which is generally stable and easy to purify .

Result of Action

The compound’s potential to undergo various chemical transformations suggests that it might have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can be influenced by various environmental factors. For instance, the rate of certain reactions involving boronic pinacol esters, a group to which this compound belongs, can be considerably accelerated at physiological pH .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[1-(4-ethoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6S/c1-2-27-20(26)12-7-9-13(10-8-12)21-17(22)11-16(18(21)23)28-15-6-4-3-5-14(15)19(24)25/h3-10,16H,2,11H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINXIVDKQJHFGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one](/img/structure/B2708197.png)

![N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2708203.png)

![4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride](/img/structure/B2708213.png)

![1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2708215.png)

![2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide oxalate](/img/structure/B2708218.png)